N-Dodecyl-N-hydroxybenzamide
Description
Structure
3D Structure
Properties
CAS No. |
56918-98-0 |
|---|---|
Molecular Formula |
C19H31NO2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
N-dodecyl-N-hydroxybenzamide |
InChI |
InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-14-17-20(22)19(21)18-15-12-11-13-16-18/h11-13,15-16,22H,2-10,14,17H2,1H3 |
InChI Key |
KQDMTFAQBVMWDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Dodecyl N Hydroxybenzamide
Diverse Synthetic Routes and Optimized Reaction Conditions
The formation of the amide bond in N-Dodecyl-N-hydroxybenzamide can be achieved through several synthetic strategies, ranging from classical condensation reactions to modern biocatalytic and microwave-assisted approaches.
Condensation Reactions with Amine and Carboxylic Acid Precursors
The most fundamental approach to synthesizing this compound involves the direct condensation of a carboxylic acid or its activated derivative with an appropriate amine precursor. The reaction of an activated carboxylic acid, such as an acyl chloride, with an amine is a common method for forming amides. For instance, the reaction of 3,5-di-t-butyl-4-hydroxybenzoyl chloride with di-n-dodecylamine yields N,N-di-n-dodecyl-3,5-di-t-butyl-4-hydroxybenzamide. prepchem.com
However, the direct reaction between a carboxylic acid and an amine can be challenging because the basic nature of the amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org To overcome this, heating the ammonium (B1175870) carboxylate salt above 100°C can drive off water and form the amide. libretexts.org Alternatively, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used. DCC facilitates the reaction by converting the carboxylic acid into a better leaving group, which is then displaced by the amine. libretexts.org Another approach involves a two-step process where the carboxylic acid is first converted to an ester, which is then reacted with an amine in the presence of a base to form the amide. smolecule.com
Enzymatic Synthesis Pathways and Biocatalysis
Enzymatic synthesis offers a green and highly selective alternative for amide bond formation. nih.govrsc.orgresearchgate.net Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), have been effectively utilized in the synthesis of amides. whiterose.ac.uknih.gov CAL-B can catalyze the aminolysis of esters to produce amides. For example, the synthesis of N-dodecyl-2-hydroxybenzamide from ethyl salicylate (B1505791) and dodecylamine (B51217) has been investigated using CAL-B. rsc.org While the enzyme showed moderate catalytic activity in this specific reaction, with conversions around 3-42%, it highlights the potential of biocatalysis in forming such compounds under mild conditions. rsc.orgresearchgate.net The use of enzymes can circumvent the need for harsh reagents and protecting groups, making the process more environmentally friendly. researchgate.net
Bacterial amidases also present an interesting option for synthesizing hydroxamic acids from amides. These enzymes can hydrolyze the amide bond at neutral pH, and in the presence of hydroxylamine (B1172632), the corresponding carboxylic acid is converted into the hydroxamic acid in high yields. nih.gov
Microwave-Assisted and Solvent-Free Synthetic Approaches
To accelerate reaction times and improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. univpancasila.ac.idanton-paar.com Microwave irradiation can significantly reduce the time required for amide synthesis compared to conventional heating. researchgate.netmdpi.com For instance, the synthesis of various amides from ethyl salicylate and primary amines was achieved in just 45 minutes under microwave irradiation in a solvent-free system, a 32-fold reduction in reaction time compared to conventional heating for 24 hours. researchgate.net This method often leads to cleaner reactions and higher isolated yields, reaching up to 99% for some amides. researchgate.net
Solvent-free synthesis, often combined with techniques like ball milling or microwave irradiation, is another green chemistry approach that minimizes waste and can lead to unique reaction environments. rsc.orgchemrxiv.org These methods are cost-effective and reduce the environmental impact associated with traditional solvent-based syntheses. rsc.orgchemrxiv.org
Catalytic Effects in Amide Bond Formation (e.g., Phenylboronic Acid, CAL-B)
The efficiency of amide synthesis can be significantly enhanced by the use of catalysts. Phenylboronic acid (PBA) has been shown to be an effective catalyst for the aminolysis of esters. rsc.org In the synthesis of N-dodecyl-2-hydroxybenzamide and related compounds from ethyl salicylate, the use of 15 mol% PBA resulted in high conversions and isolated yields. rsc.orgresearchgate.net Boric acid has also been explored as a cheaper and less toxic alternative to PBA, yielding good results, although sometimes inferior to those obtained with PBA. rsc.orgresearchgate.net
As mentioned earlier, Candida antarctica lipase B (CAL-B) also catalyzes amide bond formation, although its efficiency can vary depending on the substrates. rsc.orgresearchgate.net For the synthesis of N-dodecyl-2-hydroxybenzamide from ethyl salicylate, CAL-B alone resulted in a low conversion of only 6%. rsc.orgresearchgate.net However, in other aminolysis reactions, CAL-B has demonstrated high conversion rates and enantioselectivity. whiterose.ac.uk The catalytic activity of enzymes like CAL-B is a key area of research for developing sustainable synthetic processes. nih.gov
Table 1: Comparison of Catalytic Methods for Amide Synthesis
| Catalyst | Substrates | Reaction Conditions | Yield/Conversion | Reference |
| Phenylboronic Acid (15 mol%) | Ethyl salicylate, Dodecylamine | 60°C, Hexane (B92381), 24h | 90% (S-Ah) | rsc.orgresearchgate.net |
| Boric Acid (15 mol%) | Ethyl salicylate, Dodecylamine | 60°C, Hexane, 24h | 90% (S-Ah) | rsc.orgresearchgate.net |
| Candida antarctica lipase B (CAL-B) | Ethyl salicylate, Dodecylamine | 60°C, Hexane, 24h | 6% conversion (S-Ah) | rsc.orgresearchgate.net |
| None (Microwave) | Ethyl salicylate, Dodecylamine | 60°C, Solvent-free, 45 min | 97% | rsc.orgresearchgate.net |
Functional Group Interconversions and Derivatization Strategies
The chemical reactivity of this compound is largely dictated by its hydroxamic acid moiety, which can undergo various transformations.
Reactions Involving the Hydroxamic Acid Moiety
The hydroxamic acid functional group (-CONHOH) is a versatile handle for further chemical modifications. One of its most notable properties is its ability to chelate metal ions, particularly Fe(III) and Zn(II). nih.gov This chelating ability is central to the biological activity of many hydroxamic acid-containing compounds. nih.gov
The synthesis of hydroxamic acids can be achieved from various functional groups. For instance, they can be prepared from esters or acyl chlorides by reaction with hydroxylamine. nih.gov Amides can also be converted to hydroxamic acids using an excess of alkaline aqueous hydroxylamine or through enzymatic catalysis. nih.gov Furthermore, aldehydes can be transformed into hydroxamic acids through oxidation. nih.gov
Derivatization of the hydroxamic acid moiety can be used to modulate the properties of the molecule. For example, N-hydroxybenzamide derivatives have been synthesized with various "cap" groups to create potent histone deacetylase inhibitors. nih.gov These strategies often involve creating more complex structures by linking different molecular fragments to the core hydroxamic acid scaffold. ontosight.ainih.gov The ability to derivatize the hydroxamic acid group is crucial for the development of new compounds with tailored biological activities. nih.govmdpi.com
Modifications of the N-Dodecyl Alkyl Chain
Chemical modifications to the N-dodecyl alkyl chain of this compound are primarily achieved not through the direct transformation of the existing saturated twelve-carbon chain, but rather through the synthesis of structural analogs. This approach involves utilizing starting materials with altered alkyl chains to build the final hydroxamic acid structure. Key modifications include varying the length of the alkyl chain and introducing unsaturation.
The synthesis of homologous series, where the alkyl chain is shorter or longer than the dodecyl (C12) group, is a common strategy to investigate structure-activity relationships. Research on related N-phenyl hydroxamic acids has demonstrated the synthesis of series with varying acyl chain lengths, such as N-phenyl acetohydroxamic acid (C2), N-phenyl butyrohydroxamic acid (C4), and up to N-phenyl octanohydroxamic acid (C8), to systematically evaluate their properties. researchgate.net This principle of creating a homologous series is directly applicable to this compound, where analogs like N-Octyl-N-hydroxybenzamide or N-Hexadecyl-N-hydroxybenzamide could be synthesized. The general synthetic route often involves the condensation of an N-alkylhydroxylamine with an activated benzoic acid derivative or the reaction of a benzoyl chloride with the appropriate N-alkylhydroxylamine. researchgate.net
Another significant modification is the introduction of unsaturation into the alkyl chain, creating alkenyl-substituted analogs. Patent literature for related complex molecules describes the use of various optionally substituted aliphatic chains, including dodecyl (C12) and other alkyl groups, as well as their corresponding alkenyl versions (e.g., dodecenyl). google.com The synthesis of such an analog would typically start with an unsaturated amine, for instance, N-dodecenyl-hydroxylamine, which would then be reacted with a benzoyl derivative. These modifications to the lipophilic alkyl portion of the molecule can significantly influence its physical properties and interactions within biological systems. researchgate.net
Table 1: Examples of N-Alkyl-N-hydroxybenzamide Analogs with Modified Alkyl Chains This table is illustrative of the types of modifications possible based on synthetic strategies for related compounds.
| Analog Compound Name | Modification from Dodecyl (C12) | Potential Synthetic Precursor |
|---|---|---|
| N-Octyl-N-hydroxybenzamide | Shorter Alkyl Chain (C8) | N-Octylhydroxylamine |
| N-Hexadecyl-N-hydroxybenzamide | Longer Alkyl Chain (C16) | N-Hexadecylhydroxylamine |
| N-Dodec-11-enyl-N-hydroxybenzamide | Introduction of Unsaturation | N-Dodec-11-enylhydroxylamine |
| N-(12-Hydroxydodecyl)-N-hydroxybenzamide | Terminal Functionalization | N-(12-Hydroxydodecyl)hydroxylamine |
Substitutions and Transformations on the Benzene (B151609) Ring
The aromatic ring of this compound is susceptible to various chemical transformations, primarily through electrophilic and nucleophilic aromatic substitution reactions. The directing effects of the N-dodecyl-N-hydroxycarbamoyl substituent play a crucial role in determining the position of incoming groups.
Electrophilic Aromatic Substitution
The amide group, in general, is a deactivating group and directs incoming electrophiles to the meta-position. unacademy.comwikipedia.org This is due to the electron-withdrawing nature of the carbonyl moiety, which reduces the electron density of the benzene ring, making it less reactive towards electrophiles than benzene itself. Therefore, common electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to yield primarily the 3-substituted (meta) product. Forcing conditions, such as higher temperatures or stronger catalysts, may be required to achieve significant conversion. unacademy.com
For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to produce N-Dodecyl-N-hydroxy-3-nitrobenzamide. Similarly, bromination with Br₂ and a Lewis acid catalyst like FeBr₃ would yield N-Dodecyl-N-hydroxy-3-bromobenzamide.
Nucleophilic Aromatic Substitution and Pre-functionalized Rings
While the unsubstituted ring is not reactive towards nucleophiles, transformations can be readily achieved if the benzene ring is pre-functionalized with a suitable leaving group, such as a halogen. The synthesis of substituted N-hydroxybenzamide derivatives often starts with an already substituted benzoic acid or benzoyl chloride. For instance, the reaction of 2-bromobenzoyl chloride with N-dodecylhydroxylamine would yield 2-bromo-N-dodecyl-N-hydroxybenzamide. The bromine atom in this product can then be replaced by various nucleophiles.
Research on related benzamide (B126) structures has shown that chloro substituents on the aromatic ring can be displaced by amines under specific reaction conditions, allowing for the introduction of new functional groups. researchgate.net Similarly, the synthesis of 2-amino-N-hydroxybenzamide derivatives has been achieved from isatoic anhydride (B1165640) precursors, demonstrating a method for introducing an amino group onto the ring. researchgate.net These methods highlight that a wide variety of substituents (e.g., amino, alkoxy) can be introduced by choosing the appropriately substituted starting material for the synthesis. researchgate.netresearchgate.net
Table 2: Representative Transformations on the Benzene Ring of N-Hydroxybenzamides This table summarizes reaction types applicable to the this compound aromatic ring based on established chemical principles and reactions of analogous compounds.
| Reaction Type | Reagents | Expected Major Product Name | Reference Principle |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | N-Dodecyl-N-hydroxy-3-nitrobenzamide | Electrophilic Aromatic Substitution unacademy.comwikipedia.org |
| Halogenation (Bromination) | Br₂ / FeBr₃ | N-Dodecyl-N-hydroxy-3-bromobenzamide | Electrophilic Aromatic Substitution unacademy.comwikipedia.org |
| Sulfonation | Fuming H₂SO₄ | N-Dodecyl-N-hydroxy-benzamide-3-sulfonic acid | Electrophilic Aromatic Substitution unacademy.comwikipedia.org |
| Nucleophilic Substitution | 2-Chloro-N-dodecyl-N-hydroxybenzamide + R₂NH | 2-(Dialkylamino)-N-dodecyl-N-hydroxybenzamide | Nucleophilic Aromatic Substitution researchgate.net |
Advanced Analytical Techniques for Characterization and Purity Assessment
Chromatographic Separations for Compound Analysis
Chromatographic techniques are powerful tools for separating the components of a mixture, making them indispensable for the purity assessment of N-Dodecyl-N-hydroxybenzamide. The choice of chromatographic method is dictated by the physicochemical properties of the analyte, such as its volatility, polarity, and molecular weight.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. Due to the presence of the polar N-hydroxy and amide functional groups, this compound has limited volatility and may exhibit thermal instability at the high temperatures typically used in GC. Therefore, direct analysis by GC is challenging and often requires a chemical derivatization step to enhance volatility and thermal stability. jfda-online.comyoutube.com
Derivatization chemically modifies the analyte to a form more amenable to GC analysis. For this compound, common derivatization strategies would target the active hydrogen of the hydroxyl group.
Silylation: This is a common derivatization technique where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting TMS ether is significantly more volatile and thermally stable.
Acylation: This method involves the introduction of an acyl group, which can also increase volatility and improve chromatographic behavior. youtube.com
Once derivatized, the compound can be analyzed on a GC system, typically equipped with a non-polar or medium-polarity capillary column (e.g., a dimethylpolysiloxane or phenyl-substituted polysiloxane stationary phase).
When GC is coupled with a Mass Spectrometry (MS) detector (GC-MS), it provides not only retention time data for quantification but also mass spectra for structural confirmation. The mass spectrum of the derivatized this compound would exhibit a molecular ion peak corresponding to the derivatized molecule and characteristic fragmentation patterns that can be used to confirm its identity. Analysis of very-long-chain fatty acids by GC-MS is an established method that often involves derivatization, providing a procedural parallel for long-chain hydroxamic acids. nih.gov
Table 1: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
Liquid Chromatography (LC) including High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it an ideal method for the direct analysis of this compound without the need for derivatization. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode for such analyses.
In RP-HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The retention of this compound is primarily governed by the hydrophobic interactions between its long dodecyl chain and the stationary phase. The benzamide (B126) and N-hydroxy groups contribute to its polarity, influencing its interaction with the mobile phase.
The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. mdpi.com The elution strength is increased by increasing the proportion of the organic solvent. The retention of N-alkylbenzamides in RP-HPLC has been shown to increase with the length of the alkyl chain. bohrium.com Therefore, this compound is expected to be strongly retained on a C18 column. A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to ensure a reasonable analysis time and good peak shape.
Table 2: Typical HPLC Conditions for this compound Analysis
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm and 270 nm |
| Injection Volume | 10 µL |
Micellar Electrokinetic Chromatography (MEKC) and Thin-Layer Chromatography (TLC)
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that can separate both charged and neutral molecules. wikipedia.org It is particularly well-suited for the analysis of hydrophobic compounds. asdlib.org The separation principle is based on the differential partitioning of analytes between an aqueous buffer (the mobile phase) and micelles (a pseudo-stationary phase). nih.gov
For the analysis of this compound, a surfactant such as sodium dodecyl sulfate (B86663) (SDS) is added to the running buffer at a concentration above its critical micelle concentration (CMC) to form micelles. wikipedia.org The long, hydrophobic dodecyl chain of this compound will have a strong affinity for the hydrophobic core of the SDS micelles. longdom.org Analytes that partition more strongly into the micelles will migrate more slowly, allowing for separation based on hydrophobicity. asdlib.org The inclusion of organic modifiers in the buffer can be used to adjust the elution range for strongly retained analytes. wikipedia.org
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, purity checks, and reaction monitoring. fishersci.comfujifilm.com For this compound, a normal-phase TLC approach is typically used, with silica (B1680970) gel as the stationary phase. researchgate.net
The sample is spotted onto the TLC plate, which is then placed in a developing chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. Due to the long non-polar dodecyl chain, this compound will have a moderate to low polarity. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly used as the mobile phase. rochester.edumerckmillipore.com The ratio of these solvents is optimized to achieve good separation, typically aiming for a retention factor (Rf) value between 0.2 and 0.8. chemistryhall.com Visualization of the spots can be achieved under UV light (if the compound is UV active) or by using a staining reagent. fujifilm.com
Table 3: Potential TLC Solvent Systems for this compound on Silica Gel Plates
| Solvent System (v/v) | Polarity |
| Hexane : Ethyl Acetate (7:3) | Low to Medium |
| Toluene : Ethyl Acetate (8:2) | Low to Medium |
| Dichloromethane : Methanol (95:5) | Medium |
| Chloroform : Methanol (9:1) | Medium to High |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide (CO2). researchgate.net SFC is often considered a hybrid of GC and LC, offering advantages of both. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC. nih.gov
Given the predominantly non-polar character of this compound due to its long alkyl chain, SFC is a highly suitable technique for its analysis. mdpi.com The mobile phase typically consists of supercritical CO2, which is a non-polar solvent, often with the addition of a small amount of a polar organic modifier, such as methanol, to increase the mobile phase's solvating power and improve peak shapes. researchgate.net
Separation in SFC is based on the partitioning of the analyte between the stationary phase and the supercritical fluid mobile phase. A variety of stationary phases can be used, including those common in both normal-phase and reversed-phase LC. For a compound like this compound, a polar stationary phase (e.g., silica, diol) or a C18 column could be effective. SFC has been successfully applied to the analysis of fatty acids and their derivatives, demonstrating its utility for compounds with long alkyl chains. mdpi.comnih.gov
Spectroscopic Methods for Structural Elucidation and Quantitative Analysis
Spectroscopic methods provide information about the molecular structure and can be used for both qualitative and quantitative analysis.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the amide and hydroxyl groups leads to distinct peaks, while the long alkyl chain and the benzene (B151609) ring also have signature absorptions.
Key expected IR absorption bands for this compound include:
O-H Stretching: A broad band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the N-OH group.
N-H Stretching: For secondary amides, a single N-H stretching band is typically observed in the 3370-3170 cm⁻¹ region. spectroscopyonline.com
C-H Stretching: The dodecyl chain will show strong, sharp peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) corresponding to the symmetric and asymmetric stretching of C-H bonds in methylene (B1212753) (CH₂) and methyl (CH₃) groups. Aromatic C-H stretching will appear as weaker bands above 3000 cm⁻¹.
C=O Stretching (Amide I band): A very strong and characteristic absorption for the amide carbonyl group is expected in the range of 1680-1630 cm⁻¹. spectroscopyonline.comblogspot.com
N-H Bending (Amide II band): A strong band resulting from the in-plane bending of the N-H bond coupled with C-N stretching is typically found between 1570 and 1515 cm⁻¹. spectroscopyonline.com
C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
C-H Bending: The CH₂ and CH₃ groups of the dodecyl chain will exhibit bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | O-H Stretch | N-OH |
| ~3250 | N-H Stretch | Secondary Amide |
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Alkyl (dodecyl) |
| ~1650 | C=O Stretch (Amide I) | Amide |
| ~1540 | N-H Bend (Amide II) | Amide |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1465 | C-H Bend | CH₂ |
| ~1375 | C-H Bend | CH₃ |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the molecular structure of a compound by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals corresponding to the protons of the dodecyl chain, the benzoyl group, and the N-hydroxy group.
The long alkyl dodecyl chain would exhibit a series of overlapping signals in the upfield region of the spectrum. Specifically, the terminal methyl group (CH3) would appear as a triplet, while the methylene groups (CH2) adjacent to the nitrogen and the terminal methyl group would have distinct chemical shifts and multiplicities. The remaining methylene groups in the chain would likely appear as a broad multiplet.
The aromatic protons of the benzoyl group would resonate in the downfield region, typically between 7 and 8 ppm. The substitution pattern on the benzene ring would influence the splitting pattern of these signals. The proton of the N-hydroxy group (N-OH) is expected to appear as a broad singlet, and its chemical shift can be sensitive to the solvent, concentration, and temperature.
Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative and not based on reported experimental data.)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.88 | Triplet | 3H | CH₃ (dodecyl) |
| ~1.25 | Multiplet | 18H | -(CH₂)₉- (dodecyl) |
| ~1.60 | Multiplet | 2H | -CH₂-CH₂-N- |
| ~3.70 | Triplet | 2H | -CH₂-N- |
| ~7.40-7.80 | Multiplet | 5H | Aromatic protons |
| ~9.50 | Broad Singlet | 1H | N-OH |
Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molar mass: 305.46 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. This provides more detailed structural information. The fragmentation of this compound would likely involve cleavage of the amide bond, the N-O bond, and fragmentation of the dodecyl chain. Common fragmentation patterns for amides include the formation of acylium ions. The long alkyl chain can undergo characteristic fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units).
Expected Key Fragment Ions in the Mass Spectrum of this compound (Note: This table is illustrative and not based on reported experimental data.)
| m/z | Possible Fragment |
| 305 | [C₁₉H₃₁NO₂]⁺ (Molecular Ion) |
| 121 | [C₇H₅O₂]⁺ (Benzoyl fragment) |
| 105 | [C₇H₅O]⁺ (Acylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl fragment) |
| Various | Fragments from the dodecyl chain |
Surface and Interfacial Analysis Techniques
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For this compound, XPS could be used to analyze thin films or monolayers of the compound on a substrate.
The XPS spectrum would show peaks corresponding to the core level electrons of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution spectra of these peaks would provide information about the chemical bonding environments. For instance, the C 1s spectrum could be deconvoluted to identify carbons in the alkyl chain, the aromatic ring, and the carbonyl group. The N 1s spectrum would be characteristic of the amide nitrogen, and the O 1s spectrum would show contributions from the carbonyl and hydroxyl oxygens.
Zeta Potential Measurements for Surface Charge Characteristics
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. This compound, being an amphiphilic molecule, can form micelles or adsorb onto the surface of nanoparticles in aqueous solutions. Zeta potential measurements would be crucial for understanding the surface charge characteristics of these assemblies. The charge on the benzamide headgroup and the pH of the solution would significantly influence the zeta potential, which in turn affects the stability of the colloidal system. For instance, micelles of an ionic surfactant typically exhibit a significant zeta potential, indicating good stability due to electrostatic repulsion. researchgate.net
Voltammetry Techniques (e.g., Square Wave Voltammetry)
Voltammetry encompasses a group of electroanalytical methods in which information about an analyte is obtained by measuring the current as a function of applied potential. Square wave voltammetry (SWV) is a particularly sensitive technique that can be used to study the electrochemical behavior of electroactive compounds. While the benzamide group itself is not typically electroactive within the standard potential window, the N-hydroxy group or the aromatic ring could potentially undergo oxidation or reduction at specific potentials. A voltammetric study of this compound could reveal its redox properties, which may be relevant to its potential applications in areas such as corrosion inhibition or as a chelating agent for metal ions. The peak potential in a voltammogram would indicate the potential at which the electrochemical reaction occurs, while the peak current would be proportional to the concentration of the compound.
Mechanistic Investigations and Reaction Dynamics
Kinetics and Thermodynamics of Amide Bond Formation
The formation of the amide bond in N-Dodecyl-N-hydroxybenzamide is a condensation reaction that, while thermodynamically favorable under standard conditions, often requires catalysis to proceed at a practical rate. The thermodynamics of amide bond formation are governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes during the reaction. Generally, the formation of an amide bond from a carboxylic acid and an amine is an exergonic process.
Specific thermodynamic parameters for the formation of this compound are not extensively documented in the literature. However, insights can be drawn from related systems. For instance, studies on the formation of cocrystals involving para-hydroxybenzamide, a structural relative, reveal the importance of hydrogen bonding in the thermodynamic stability of the resulting structures. semanticscholar.org The thermodynamic parameters for the formation of cocrystals of carbamazepine with para-hydroxybenzamide in acetonitrile (B52724) have been determined, showing a negative enthalpy of formation, indicating a thermodynamically favorable process. semanticscholar.org
| Thermodynamic Parameter | Value (kJ·mol⁻¹) |
| Gibbs Free Energy of Formation (ΔGf) | -6.9 |
| Enthalpy of Formation (ΔHf) | -30.5 |
| Entropy Term (TΔSf) | -23.6 |
| Table 1: Thermodynamic parameters for the formation of carbamazepine and para-hydroxybenzamide cocrystal in acetonitrile at 298.15 K. semanticscholar.org |
While this data pertains to a cocrystal and not the direct amide bond formation of this compound, it underscores the energetic favorability of interactions involving the hydroxybenzamide moiety. The kinetics of the amide bond formation are influenced by factors such as the reactivity of the starting materials, the solvent, temperature, and the presence of catalysts. The reaction typically proceeds through a tetrahedral intermediate, and the rate-determining step can be either the formation or the breakdown of this intermediate.
Catalytic Mechanisms in this compound Synthesis
To overcome the activation energy barrier for amide bond formation, various catalytic strategies can be employed in the synthesis of this compound.
Lipase (B570770) Catalysis: Enzymes, particularly lipases, are effective biocatalysts for amide synthesis. The mechanism of lipase-catalyzed amidation generally follows a Ping-Pong Bi-Bi mechanism. This involves the formation of an acyl-enzyme intermediate. In this proposed mechanism for this compound synthesis, the lipase would first react with a suitable acyl donor (e.g., an ester of benzoic acid) to form an acyl-enzyme complex, releasing the alcohol part of the ester. Subsequently, N-dodecylhydroxylamine would act as a nucleophile, attacking the acyl-enzyme intermediate to form the final this compound product and regenerating the free enzyme. Lipases from various sources, such as Candida antarctica lipase B (CALB), have been successfully used for the synthesis of various amides, including hydroxamic acids. researchgate.net
Chemical Catalysis: Non-enzymatic catalysts are also utilized. For instance, phenylboronic acid can catalyze the amidation between a carboxylic acid and an amine. The proposed mechanism involves the formation of a reactive intermediate where the boronic acid activates the carboxylic acid, facilitating the nucleophilic attack by the amine.
Mechanistic Pathways of Functional Group Transformations (e.g., Oxidation, Reduction, Substitution)
The functional groups present in this compound—the N-hydroxyamide, the benzene (B151609) ring, and the dodecyl chain—offer various sites for chemical transformations.
Oxidation: The N-hydroxyamide moiety can be susceptible to oxidation. The nitrogen atom can be oxidized, potentially leading to the formation of nitroxide radicals under certain conditions. The dodecyl chain can undergo oxidation, particularly at the positions allylic to any potential unsaturation or at the terminal methyl group, to introduce hydroxyl or carbonyl functionalities, though this typically requires strong oxidizing agents. The benzene ring can be oxidized to form phenols or quinones, but this usually necessitates harsh reaction conditions.
Reduction: The amide group in this compound can be reduced to the corresponding amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of the N-hydroxy group is also possible, which would yield the corresponding N-dodecylbenzamide.
A plausible degradation pathway for the dodecyl group, by analogy to the biodegradation of benzalkonium chloride which also contains a C12 alkyl chain, involves the initial splitting of the alkyl chain from the nitrogen atom. wikipedia.org This can be followed by further oxidation of the resulting dodecanal. wikipedia.org
Interfacial Adsorption Mechanisms in Applied Systems
This compound, being an amphiphilic molecule with a polar head group (the N-hydroxybenzamide moiety) and a nonpolar tail (the dodecyl chain), exhibits surface activity. Its adsorption at interfaces, such as mineral-water interfaces, is of interest in applications like froth flotation.
The adsorption mechanism of alkyl hydroxamic acids, which are structurally analogous to this compound, onto mineral surfaces has been investigated. For octyl hydroxamic acid adsorbing on bastnäsite, a rare earth element-bearing mineral, in-situ spectroscopic studies combined with density functional theory (DFT) calculations have shed light on the mechanism. nih.govosti.gov
The primary mode of interaction is chemisorption, where the hydroxamate functional group chelates with metal cations on the mineral surface. nih.govosti.gov The adsorption mechanism can be concentration-dependent. At low surface coverages, a monodentate chelation mechanism is observed, where one of the oxygen atoms of the hydroxamate group coordinates with a surface metal ion. nih.govosti.gov As the concentration of the hydroxamic acid increases, a transition to a more stable bidentate chelation occurs, where both oxygen atoms of the hydroxamate group coordinate with the surface metal ion, forming a five-membered ring. nih.govosti.gov This interaction is often accompanied by changes in the orientation of the alkyl chain at the interface.
| Adsorption Mode | Description |
| Monodentate | One oxygen atom of the hydroxamate group binds to a metal cation on the mineral surface. This is favored at low surface loadings. nih.govosti.gov |
| Bidentate | Both oxygen atoms of the hydroxamate group chelate with a metal cation on the mineral surface, forming a stable five-membered ring. This is favored at higher surface loadings. nih.govosti.gov |
| Table 2: Adsorption modes of alkyl hydroxamic acids on mineral surfaces. |
The presence of other metal ions in the system can also influence the adsorption behavior. icm.edu.pl For instance, ions like Ca²⁺, Ba²⁺, and Fe³⁺ can promote the adsorption of octyl hydroxamic acid on bastnäsite by forming metal-hydroxamate complexes that have a strong affinity for the mineral surface. icm.edu.pl
Theoretical Insights into Reaction Energetics and Transition States
Theoretical and computational chemistry methods, particularly density functional theory (DFT), provide valuable insights into the electronic structure, stability, and reactivity of this compound and related compounds.
DFT studies on N-hydroxybenzamide derivatives have been used to investigate their tautomerism and metal affinities. nih.gov These calculations can elucidate the preferred binding modes of the hydroxamic acid moiety with metal ions, which is crucial for understanding its role as a metal chelator and in interfacial adsorption. nih.gov
Computational studies on amine N-oxides have explored the energetics of the N-O bond. mdpi.com The N-O bond dissociation enthalpy is a key parameter that influences the thermal stability and reactivity of these compounds. Such calculations can predict the likelihood of reactions involving the cleavage of this bond.
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are foundational to computational chemistry, providing detailed insights into the electronic properties of a molecule. These ab initio methods solve the Schrödinger equation (or approximations of it) to determine a molecule's energy, electron distribution, and other fundamental characteristics.
Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the coordinates of the atoms corresponding to the minimum energy on the potential energy surface. For a molecule with significant conformational flexibility like N-Dodecyl-N-hydroxybenzamide, due to its long dodecyl chain, this is a non-trivial task.
The process involves:
Initial Structure Generation: An initial 3D structure is proposed.
Energy Calculation: QM methods, such as Hartree-Fock (HF) or more advanced correlated methods, are used to calculate the energy of this arrangement.
Iterative Refinement: The positions of the atoms are systematically adjusted to find a lower energy structure. This process is repeated until a minimum is reached.
Table 1: Illustrative Conformational Analysis Data for this compound (Note: This data is representative of typical computational outputs and is for illustrative purposes.)
| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angle (C-N-C=O) |
|---|---|---|---|
| 1 (Global Minimum) | Extended Dodecyl Chain, Planar Amide | 0.00 | 178.5° |
| 2 | Gauche bend in Dodecyl Chain | +0.85 | 179.1° |
| 3 | Twisted Amide Group | +3.50 | 155.4° |
Once the geometry is optimized, electronic properties can be calculated to understand the molecule's reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). For this compound, the HOMO is expected to be localized primarily on the N-hydroxybenzamide headgroup, specifically on the oxygen and nitrogen atoms, due to their lone pairs of electrons. The LUMO would likely be distributed across the π-system of the benzene (B151609) ring and the carbonyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more easily polarizable and more reactive.
Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. This reveals the polarity of the molecule. In this compound, the oxygen atoms of the carbonyl and hydroxyl groups would carry significant negative charges, while the carbonyl carbon and the hydroxyl hydrogen would be positively charged. The long dodecyl chain would be largely non-polar. This charge distribution is critical for understanding intermolecular interactions like hydrogen bonding and the molecule's function as a surfactant or chelating agent.
Density Functional Theory (DFT) Applications in Reaction Mechanisms and Adsorption
Density Functional Theory (DFT) is a popular QM method that calculates the electronic structure of a system based on its electron density. It offers a good balance between accuracy and computational cost, making it ideal for studying complex processes.
For this compound, DFT is well-suited to investigate:
Reaction Mechanisms: The hydroxamic acid moiety (-C(=O)N-OH) is known for its ability to chelate metal ions and participate in various chemical reactions. DFT can be used to model the reaction pathways, for example, in the complexation of a metal ion like Fe³⁺ or Cu²⁺. Calculations can identify the transition state structures and determine the activation energies for each step, providing a detailed mechanistic understanding of how the molecule binds to metals.
Adsorption on Surfaces: The amphiphilic nature of this compound makes it a candidate for applications as a corrosion inhibitor or a flotation collector in mining. DFT can be used to model the adsorption of the molecule onto a metal (e.g., iron) or mineral (e.g., quartz) surface. Studies on analogous systems, such as the adsorption of dodecyl phosphoric acid on kaolinite, show that DFT can determine the most stable adsorption configuration and calculate the adsorption energy. researchgate.net These calculations would likely show that the polar N-hydroxybenzamide headgroup interacts strongly with the surface through hydrogen bonding or coordinate bonds, while the hydrophobic dodecyl tail orients away from the surface. researchgate.net
Table 2: Illustrative DFT Adsorption Energy Data (Note: This data is hypothetical and for illustrative purposes.)
| Surface | Adsorption Site | Adsorption Energy (eV) | Key Interaction |
|---|---|---|---|
| Iron (110) | Top site | -2.5 | O(carbonyl)-Fe bond |
| Quartz (SiO₂) | Surface Si | -1.8 | Hydrogen bond (N-OH---O-Si) |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD uses classical mechanics to simulate the dynamic behavior of a system, providing insights into processes like self-assembly, diffusion, and conformational changes in solution.
For this compound, MD simulations would be invaluable for:
Surfactant Behavior: Simulating a system of multiple this compound molecules in water could reveal how they self-assemble into micelles or adsorb at the air-water interface. MD simulations on similar surfactants like sodium dodecyl sulfate (B86663) have provided detailed pictures of micelle structure and dynamics. Such simulations could predict the critical micelle concentration (CMC) and the aggregation number for this compound.
Interaction with Interfaces: MD simulations can model the behavior of these molecules at an oil-water interface or on a solid surface. This is critical for understanding their role as emulsifiers or corrosion inhibitors. The simulations would show the orientation and packing of the molecules at the interface and how they alter interfacial properties like surface tension.
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity or property. researchgate.net This is achieved by calculating a set of numerical descriptors for each molecule and then using regression methods to find a mathematical equation that links these descriptors to the observed activity.
For this compound, QSAR models could be developed to predict properties relevant to industrial applications, such as:
Corrosion Inhibition Efficiency: A series of related hydroxamic acid derivatives could be synthesized and tested for their ability to inhibit the corrosion of a specific metal. Molecular descriptors such as the HOMO/LUMO energies, dipole moment, molecular volume, and hydrophobicity (log P) would be calculated. A QSAR model could then be built to predict the inhibition efficiency, helping to identify which structural features are most important for performance. jprdi.vn
Mineral Flotation Performance: In mineral processing, collectors are used to selectively bind to certain minerals and make them float. The performance of a series of collectors based on the this compound scaffold could be modeled using QSAR. Descriptors related to the chelating ability of the headgroup and the hydrophobicity of the tail would be correlated with flotation recovery.
Virtual Screening and Computational Design of Derivatives (excluding drug discovery for human trials)
Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those with desired properties. This approach can accelerate the design of new molecules for specific applications without the need to synthesize and test every compound.
Building on QSAR models and mechanistic insights from DFT, one could design a virtual library of derivatives of this compound. Modifications could include:
Changing the length of the alkyl chain.
Adding substituents (e.g., electron-donating or -withdrawing groups) to the benzene ring.
Altering the chelating headgroup.
This virtual library could then be screened for properties relevant to material science applications. For instance, if the goal is to design a better chelating agent for a specific metal, the binding energy of each derivative to that metal could be calculated using DFT. The compounds with the highest predicted binding energies would be prioritized for synthesis and experimental testing. This computational pre-selection process significantly saves time and resources in the development of new functional materials.
Applications in Materials Science and Industrial Processes
Role as Surfactants, Emulsifiers, and Dispersing Agents in Formulations
The amphiphilic nature of N-Dodecyl-N-hydroxybenzamide, arising from its distinct hydrophobic and hydrophilic regions, makes it an effective non-ionic surfactant. vulcanchem.comns-utsunomiya.com This dual characteristic allows it to reduce the surface tension of liquids, enabling the mixing of otherwise immiscible substances. In formulations, it functions as a surfactant, emulsifier, and dispersing agent, which are crucial for the stability and performance of a wide array of products. dow.comresearchgate.netissuu.com
As a surfactant, it lowers the surface tension at the interface between two liquids or a liquid and a solid. This property is fundamental to its role as an emulsifier, where it facilitates the formation and stabilization of emulsions, such as oil-in-water or water-in-oil systems. Furthermore, its function as a dispersing agent allows for the uniform distribution of solid particles within a liquid medium, preventing aggregation and settling. These properties are leveraged in the manufacturing of cosmetics, detergents, and various industrial cleaners. ns-utsunomiya.com
| Property | Function | Industrial Application |
|---|---|---|
| Surfactant | Reduces surface tension | Detergents, Cleaners |
| Emulsifier | Stabilizes mixtures of immiscible liquids | Cosmetics, Food Products |
| Dispersing Agent | Prevents particle aggregation in liquids | Paints, Inks, Agrochemicals |
Utilization in Polymer and Resin Production
While direct and extensive research on the specific use of this compound in polymer and resin production is not widely documented in publicly available literature, its properties as a surfactant and emulsifier suggest a potential role in emulsion polymerization. In this process, surfactants are critical for creating stable monomer emulsions, which subsequently polymerize to form a latex. The control of particle size and stability of the resulting polymer dispersion are highly dependent on the performance of the surfactant. Given its molecular structure, this compound could potentially be employed to influence the properties of the final polymer or resin.
Advanced Flotation Reagents in Mineral Processing and Separation Technologies
In the field of mineral processing, this compound and related hydroxamate compounds serve as effective collectors in froth flotation. google.combsigroup.comzarmesh.com This separation technique relies on the selective attachment of air bubbles to mineral particles, allowing them to float to the surface and be collected as a concentrate. google.com The role of the collector is to render the surface of the desired mineral hydrophobic, thereby promoting this attachment. google.com
Hydroxamates, including this compound, have shown particular efficacy in the flotation of various minerals, such as oxidized copper ores, tin minerals, and phosphate (B84403) ores. bsigroup.comknowde.com The hydroxamate group can chelate with metal ions on the mineral surface, while the long dodecyl chain provides the necessary hydrophobicity for flotation. bsigroup.com The effectiveness of these reagents can be influenced by factors such as pH and temperature. bsigroup.com For instance, research has shown that increasing the temperature can improve the recovery and grade in the flotation of tin minerals using hydroxamate collectors. bsigroup.com
Agrochemical Formulations (e.g., Fungicides, Herbicides, Nematicides)
The utility of this compound extends to agrochemical formulations, where its surfactant properties are highly valuable. issuu.comnih.gov In products such as fungicides, herbicides, and nematicides, it can act as a wetting agent, emulsifier, or dispersant. issuu.com This ensures that the active ingredients are evenly distributed in the spray tank and effectively adhere to and spread across the surfaces of leaves and soil particles.
Chemical Building Block for Non-Biological Complex Molecules
This compound can also serve as a versatile building block in the synthesis of more complex, non-biological molecules. ns-utsunomiya.com Its structure contains several reactive sites, including the amide and hydroxyl groups, which can be chemically modified to create new compounds with desired properties. The long alkyl chain also provides a lipophilic component that can be incorporated into larger molecular architectures. researchgate.net This makes it a useful starting material for the development of novel surfactants, chelating agents, or other functional molecules for a variety of industrial applications.
Coordination Chemistry Applications (e.g., Chelation with Metal Ions for Industrial Uses)
The N-hydroxybenzamide functional group in this compound is an excellent chelating agent for a variety of metal ions. duke.eduresearchgate.net This ability to form stable complexes with metals is the basis for its application in mineral flotation and has potential in other industrial processes that require the sequestration or extraction of metal ions. vulcanchem.comzarmesh.com
The coordination chemistry of hydroxamates has been extensively studied, and they are known to form strong bonds with metal ions such as iron, copper, and zinc. This property can be exploited in areas such as hydrometallurgy for the selective extraction of metals from ores or waste streams, and in the formulation of metal-containing catalysts or pigments. The specific coordination properties can be tuned by modifying the substituents on the benzamide (B126) ring or the length of the alkyl chain.
| Application Area | Specific Role of this compound | Key Functional Group |
|---|---|---|
| Mineral Processing | Collector in froth flotation | N-hydroxybenzamide (chelation) and Dodecyl chain (hydrophobicity) |
| Agrochemicals | Wetting agent, emulsifier, dispersant | Amphiphilic structure |
| Chemical Synthesis | Versatile building block | Reactive amide and hydroxyl groups |
| Coordination Chemistry | Chelating agent for metal ions | N-hydroxybenzamide |
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthesis Protocols
The traditional synthesis of hydroxamic acids often involves methods that are expensive or produce toxic by-products. researchgate.net Consequently, a significant research trend is the development of sustainable and environmentally friendly "green" synthesis protocols.
Enzyme-mediated synthesis represents a promising green alternative, utilizing enzymes like lipase (B570770) and amidase to produce pure products under mild temperature and pH conditions. researchgate.net For instance, fatty hydroxamic acids have been successfully synthesized from palm oils in a single step using a lipase-catalyzed reaction. researchgate.net Another approach involves the use of greener reagents and catalysts. While some methods still employ reagents like potassium cyanide (KCN) as a catalyst to increase formation from ester derivatives, the focus is shifting towards more benign alternatives. nih.gov
Recent advancements also include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. organic-chemistry.org The reaction of esters with hydroxylamine (B1172632) in the presence of a base under microwave activation provides hydroxamic acids efficiently, often within minutes, while maintaining high purity and stereochemical integrity. organic-chemistry.org Research into solvent-free conditions or the use of water as a solvent, potentially with a surfactant, is also a key area of green chemistry being explored for the synthesis of related N-alkylbenzamides. rsc.orgmdpi.com
Table 1: Comparison of Synthesis Protocols for Hydroxamic Acids
| Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Traditional Chemical Synthesis | Use of acid chlorides or esters with hydroxylamine salts. wikipedia.org | Well-established procedures. | Often requires harsh conditions, expensive reagents, and can generate toxic by-products. researchgate.net |
| Enzyme-Mediated Synthesis | Utilizes enzymes like lipase or amidase. researchgate.net | High purity, mild reaction conditions (temperature, pH), environmentally friendly. researchgate.net | Enzyme stability and cost can be limiting factors. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate the reaction. organic-chemistry.org | Drastically reduced reaction times (minutes vs. hours), high yields, high chemoselectivity. organic-chemistry.org | Requires specialized equipment; solvent choice is critical to avoid side reactions. organic-chemistry.org |
| Continuous Flow Synthesis | Reaction is performed in a continuously flowing stream in a microreactor. vapourtec.com | Precise control over reaction parameters, rapid optimization, easy scalability, enhanced safety. vapourtec.com | Initial setup cost and complexity. |
| Solvent-Free/Aqueous Synthesis | Reactions conducted without organic solvents or in water. rsc.orgmdpi.com | Reduces toxic waste, lowers explosion risk, simplifies product isolation. mdpi.com | Substrate solubility can be a major issue. |
Exploration of Novel N-Dodecyl-N-hydroxybenzamide Derivatives for Targeted Industrial Applications
Researchers are actively designing and synthesizing novel derivatives of this compound to tailor its properties for specific, high-value industrial applications. By modifying the benzamide (B126) core or the dodecyl alkyl chain, new functionalities can be introduced.
One major area of application for hydroxamic acid derivatives is in the development of enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors for anti-tumor agents. nih.govvnu.edu.vn For example, novel indirubin-based N-hydroxybenzamides and related structures have shown potent cytotoxicity toward human cancer cell lines. nih.gov The design of these derivatives often involves a fragment-based approach, combining structural features from known, effective inhibitors. nih.gov
Furthermore, the synthesis of new 2-amino-N-hydroxybenzamide derivatives has yielded compounds with significant antimicrobial activity against both bacteria and fungi. tandfonline.com The structure-activity relationship in these compounds suggests that substitutions on the benzoyl group can enhance their biological effects. researchgate.net Other research has led to the development of N-hydroxy-aminobenzyloxyarylamide analogues as selective antagonists for opioid receptors, indicating potential applications in neuropharmacology. nih.gov The creation of water-insoluble polymers based on hydroxamic acids is also being explored for applications in heavy metal chelation. alquds.edu
Table 2: Examples of Novel Hydroxamic Acid Derivatives and Their Applications
| Derivative Class | Structural Modification | Targeted Application |
|---|---|---|
| Indirubin-based N-hydroxybenzamides | Incorporation of an indirubin (B1684374) core structure. nih.gov | Histone Deacetylase (HDAC) inhibition for cancer therapy. nih.gov |
| 2-Amino-N-hydroxybenzamides | Addition of an amino group to the benzamide ring. tandfonline.com | Antimicrobial (antibacterial and antifungal) agents. tandfonline.com |
| N-hydroxy-aminobenzyloxyarylamides | Modification of the benzoyl amide moiety of existing receptor antagonists. nih.gov | Selective κ opioid receptor (KOR) antagonists. nih.gov |
| N-Alkyl Piperazine (B1678402) Derivatives | Synthesis of various substituted piperazine compounds. nih.gov | Broad-spectrum anti-infective agents. nih.gov |
| Hydroxamic Acid-based Polymers | Polymerization of hydroxamic acid monomers. alquds.edu | Heavy metal chelation and removal from water. alquds.edu |
Advanced Computational Modeling for Rational Design and Property Prediction
Advanced computational modeling is becoming an indispensable tool for accelerating the discovery and optimization of this compound and its derivatives. These methods allow for the rational design of new molecules and the prediction of their properties before undertaking costly and time-consuming laboratory synthesis.
Machine learning and quantitative structure-activity relationship (QSAR) models are being employed to predict the biological activity of novel compounds. nih.gov For instance, an ensemble model combining four machine learning approaches was successfully used to predict the urease inhibitory activity of new hydroxamic acid derivatives. nih.gov Such models help identify key structural features, like specific substituents on the benzene (B151609) ring, that are crucial for enhancing activity. nih.gov
Molecular dynamics simulations provide deeper insights into how these molecules interact with their biological targets. These simulations can show how a designed molecule, such as a derivative of this compound, binds to an enzyme's active site and stabilizes it, offering a pathway to creating more potent and selective inhibitors. nih.gov Emerging research also focuses on developing unified models that can simultaneously generate novel molecular structures and predict their properties, creating a powerful synergistic tool for chemical discovery. arxiv.org
Table 3: Computational Approaches in Hydroxamic Acid Research
| Modeling Technique | Objective |
|---|---|
| Machine Learning / QSAR | Predict biological activity (e.g., enzyme inhibition) based on chemical structure. nih.gov |
| Molecular Docking | Simulate the binding orientation of a molecule to its target protein to predict affinity and interaction. vnu.edu.vn |
| Molecular Dynamics | Simulate the movement and interaction of atoms and molecules over time to understand binding stability. nih.gov |
| Chemical Space Analysis | Characterize datasets of molecules to identify molecular scaffolds and properties associated with high activity. nih.gov |
| Joint Generative/Predictive Models | Simultaneously create novel molecular structures and predict their chemical or biological properties. arxiv.org |
Integration with Emerging Technologies in Chemical Manufacturing
The chemical manufacturing sector is increasingly adopting emerging technologies to improve efficiency, safety, and scalability, with significant implications for the production of this compound. A key technology in this area is continuous flow chemistry.
The synthesis of hydroxamic acids has been successfully adapted to continuous flow reactor systems. vapourtec.com This technology offers numerous advantages over traditional batch processing, including precise control over mixing and heat transfer, rapid optimization of reaction conditions (e.g., temperature, residence time), and improved reproducibility. vapourtec.com A notable application is the conversion of methyl or ethyl esters into hydroxamic acids, where optimal conditions of 70°C and a residence time of 30 minutes were established, yielding products with high purity (>95%). vapourtec.com
Continuous flow processes are also inherently safer, especially when dealing with hazardous intermediates, as they can be generated and consumed in-situ in small volumes. vapourtec.com This approach has been demonstrated to be suitable for a wide range of substrates, including aryl, alkylaryl, and heterocyclic esters, and allows for reproducible scale-up from laboratory to industrial production. vapourtec.comgoogle.com
Research into Environmental Fate in Non-Biological Systems (e.g., abiotic degradation)
Understanding the environmental fate of this compound in non-biological systems is crucial for assessing its long-term environmental impact. Research in this area focuses on abiotic degradation processes such as hydrolysis and photolysis.
Hydrolysis is a key degradation pathway for many organic compounds in water. For related compounds, the rate of hydrolysis is significantly influenced by pH and temperature. nih.gov Hydroxamic acids can be hydrolyzed back into their constituent carboxylic acids and hydroxylamine. nih.gov Studies on other N-alkyl compounds show that hydrolysis rates can be accelerated at higher temperatures and under acidic or alkaline conditions. nih.govnih.govrsc.org
Photolysis, or degradation by light, is another important abiotic process. The presence of UV radiation can lead to the breakdown of chemical structures. nih.gov For some complex organic molecules, photolysis can be a more rapid degradation pathway than hydrolysis. nih.gov Future research will likely focus on determining the specific half-life of this compound under various environmental conditions (pH, temperature, light intensity) and identifying its primary degradation products to build a complete environmental profile.
Q & A
Q. What are the recommended laboratory synthesis methods for N-Dodecyl-N-hydroxybenzamide?
A common approach involves reacting hydroxylamine derivatives with acyl chlorides under alkaline conditions. For analogous compounds (e.g., N-Benzoyl-N-phenylhydroxylamine), phenylhydroxylamine is dissolved in hot water, treated with sodium bicarbonate, and benzoyl chloride is added dropwise. The reaction mixture is stirred for 1.5 hours, and the product is isolated via filtration. For this compound, replace phenylhydroxylamine with a dodecyl-substituted precursor and optimize reaction parameters (e.g., temperature, stoichiometry). Post-synthesis purification may involve ammonia treatment to remove dibenzoyl byproducts .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- IR spectroscopy : Identifies hydroxyl (-OH) and amide (C=O) functional groups.
- Mass spectrometry : Confirms molecular weight (e.g., via ESI-MS or MALDI-TOF).
- NMR (¹H and ¹³C) : Resolves the aromatic protons and the dodecyl chain’s methylene groups. Cross-reference with NIST spectral data for hydroxamic acids (e.g., N-hydroxybenzamide) to validate assignments .
Q. What safety protocols are critical for handling this compound?
- Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood to avoid inhalation.
- In case of skin contact, wash immediately with soap and water.
- Dispose of waste via certified hazardous waste programs. Safety data for structurally similar compounds (e.g., N-Dodecylacetamide) classify it as WGK 3 (moderate water hazard) .
Q. What are the primary research applications of this compound?
It is widely used as a chelating agent in analytical chemistry for metal ion extraction (e.g., Ta, Nb). Its amphiphilic structure (hydrophobic dodecyl chain and hydrophilic hydroxamic acid group) also makes it suitable for studying micelle formation or surfactant behavior .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize dibenzoyl byproduct formation during synthesis?
- Stoichiometric control : Use a 10–20% excess of hydroxylamine to favor mono-acylation.
- pH regulation : Maintain alkaline conditions (pH 8–9) via sodium bicarbonate to suppress over-acylation.
- Purification : Exploit differential solubility; dibenzoyl derivatives are insoluble in concentrated ammonia, while the target product dissolves. A Design of Experiments (DOE) approach can systematically test variables like temperature (40–80°C) and stirring rate .
Q. How can contradictory data on metal-chelation efficiency be resolved?
- Standardize conditions : Fix pH, ionic strength, and solvent composition.
- Multi-method validation : Compare UV-Vis titration results with ICP-MS for metal quantification.
- Computational modeling : Use Joback or Crippen methods to predict solubility and partition coefficients, identifying outliers due to experimental artifacts .
Q. What computational strategies predict the physicochemical properties of this compound?
- Crippen method : Estimates logP (hydrophobicity) for solubility prediction.
- McGowan method : Calculates molecular volume to assess diffusion kinetics.
- NIST Webbook : Provides experimental benchmarks (e.g., vapor pressure, enthalpy) for validating computational outputs .
Q. How does the amphiphilic structure of this compound influence its stability in aqueous systems?
- Conduct dynamic light scattering (DLS) to study micelle formation at varying concentrations.
- Measure critical micelle concentration (CMC) using surface tension or conductivity assays.
- Compare with molecular dynamics simulations to correlate chain length with aggregation behavior .
Methodological Notes
- Synthesis Optimization : Use fractional factorial designs to test variables like reagent ratios and reaction time.
- Data Contradictions : Apply principal component analysis (PCA) to identify confounding variables in chelation studies.
- Safety Compliance : Align disposal practices with EPA guidelines (e.g., 40 CFR Part 261) for hydroxamic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
